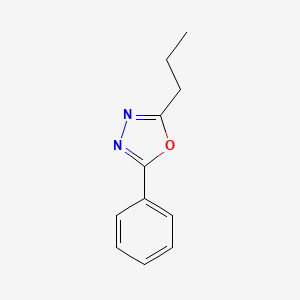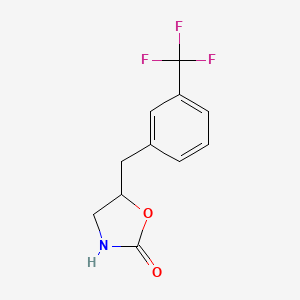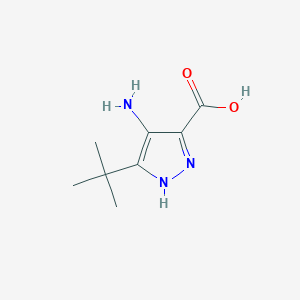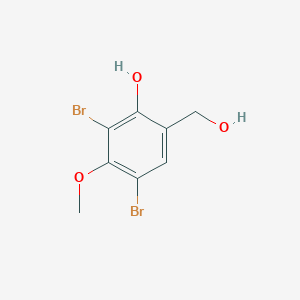
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol is an organic compound with the molecular formula C8H8Br2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol typically involves the bromination of 3-methoxyphenol followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2,4-Dibromo-6-(carboxymethyl)-3-methoxyphenol.
Reduction: 2,4-Dibromo-3-methoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated phenol structure which can interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxymethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in biological systems, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-(hydroxymethyl)phenol: Lacks the methoxy group, which can affect its reactivity and applications.
2,4-Dibromo-3-methoxyphenol: Lacks the hydroxymethyl group, which can influence its solubility and biological activity.
2,6-Dibromo-4-(hydroxymethyl)phenol:
Uniqueness
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability
Properties
CAS No. |
195392-55-3 |
|---|---|
Molecular Formula |
C8H8Br2O3 |
Molecular Weight |
311.95 g/mol |
IUPAC Name |
2,4-dibromo-6-(hydroxymethyl)-3-methoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2,11-12H,3H2,1H3 |
InChI Key |
TWDXRSUVLXFFJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


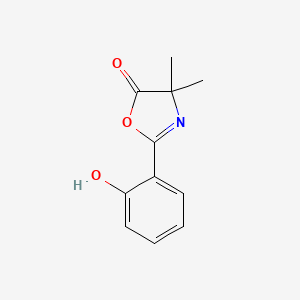
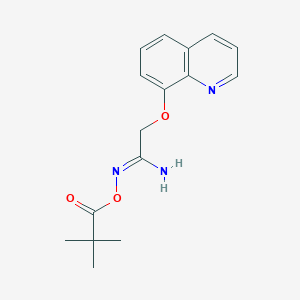

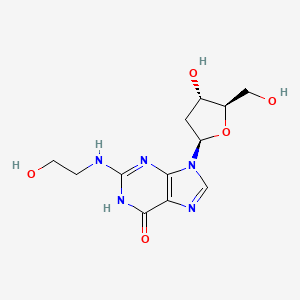
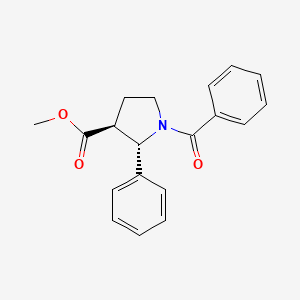
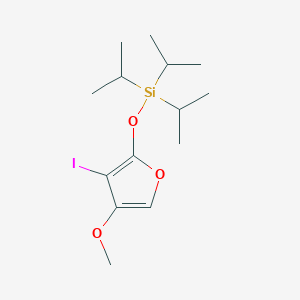

![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
